

A Technical Guide to the Spectroscopic Profile of Vellosimine

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Compound of Interest

Compound Name: Vellosimine

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This technical guide provides a comprehensive overview of the spectroscopic data for **Vellosimine**, a sarpagine-type indole alkaloid. The information is compiled to assist in the identification, characterization, and analysis of this compound in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like **Vellosimine**. The following tables summarize the reported ^1H and ^{13}C NMR data for (\pm)-**Vellosimine**, recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectroscopic Data for (\pm)-**Vellosimine** (400 MHz, CDCl_3)[1]

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
9.64	s	-	1H	Aldehyde H
7.85	s	-	1H	Indole N-H
7.47	d	7.7	1H	Aromatic H
7.32	d	8.1	1H	Aromatic H
7.16	td	7.6, 1.3	1H	Aromatic H
7.10	td	7.4, 1.2	1H	Aromatic H
5.43–5.29	m	-	1H	Olefinic H
4.22–4.10	m	-	1H	-
3.62	ddt	12.4, 10.5, 2.7	3H	-
3.20	dt	4.0, 1.9	1H	-
3.14	ddd	15.6, 5.2, 1.1	1H	-
2.60	dd	15.6, 1.5	1H	-
2.51	dt	7.6, 1.5	1H	-
2.07	ddd	12.2, 9.9, 2.0	1H	-
1.82	ddd	12.6, 4.2, 2.4	1H	-
1.61	dt	4.2, 2.0	3H	Methyl H

Table 2: ^{13}C NMR Spectroscopic Data for a **Vellosimine** Derivative (101 MHz, CDCl_3)

While specific ^{13}C NMR data for the parent **Vellosimine** was not explicitly detailed in the readily available literature, the following data for a closely related derivative provides valuable insight into the carbon skeleton's chemical shifts.

Chemical Shift (δ , ppm)
217.23
137.71
137.56
132.36
126.68
121.51
121.20
119.23
118.65
108.88
104.64
64.29
55.66
49.81
44.47
35.98
29.43
22.65
12.79

The NMR spectra were acquired using the following general procedure^[1]:

- Sample Preparation: The **Vellosimine** sample was dissolved in deuterated chloroform (CDCl_3).

- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz and 101 MHz NMR spectrometer, respectively.
- Referencing: The chemical shifts for ^1H and ^{13}C NMR spectra were referenced to the residual solvent signal of CDCl_3 (7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Data Analysis: Structural assignments were confirmed using 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Infrared (IR) Spectroscopy

Specific IR spectroscopic data for **Vellosimine** is not extensively tabulated in the available literature. However, based on its functional groups (indole, aldehyde, alkene, and amine), the characteristic absorption peaks can be predicted as summarized in Table 3.

Table 3: Predicted Characteristic IR Absorption Bands for **Vellosimine**

Wavenumber (cm^{-1})	Functional Group	Vibration Mode
3300-3500	N-H (Indole)	Stretching
3000-3100	C-H (Aromatic/Alkene)	Stretching
2850-3000	C-H (Alkane)	Stretching
2720, 2820	C-H (Aldehyde)	Stretching
1720-1740	C=O (Aldehyde)	Stretching
1640-1680	C=C (Alkene)	Stretching
1450-1600	C=C (Aromatic)	Stretching
1000-1300	C-N	Stretching

A general protocol for obtaining the IR spectrum of an alkaloid like **Vellosimine** is as follows:

- Sample Preparation: A small amount of the purified **Vellosimine** sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr, ~100 mg). The mixture is then

pressed into a thin, transparent pellet. Alternatively, for an Attenuated Total Reflectance (ATR) FT-IR spectrometer, the solid sample can be placed directly on the crystal.

- **Instrumentation:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum is typically scanned over the range of 4000-400 cm^{-1} .
- **Data Analysis:** The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify the characteristic absorption bands of the functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Detailed UV-Vis absorption maxima for **Vellosimine** are not consistently reported. However, indole alkaloids typically exhibit characteristic absorption bands in the UV region due to the π -electron system of the indole nucleus.

Table 4: Predicted UV-Vis Absorption for **Vellosimine**

Wavelength (λ_{max} , nm)	Chromophore
~220-230 and ~270-290	Indole Ring

The following is a general procedure for acquiring a UV-Vis spectrum of an alkaloid:

- **Sample Preparation:** A dilute solution of **Vellosimine** is prepared in a suitable UV-transparent solvent, such as ethanol or methanol.
- **Instrumentation:** The UV-Vis spectrum is recorded using a double-beam UV-Vis spectrophotometer.
- **Data Acquisition:** The absorbance is measured over a wavelength range of approximately 200-400 nm. A solvent blank is used as a reference.
- **Data Analysis:** The spectrum is examined for the wavelengths of maximum absorbance (λ_{max}), which are characteristic of the compound's chromophores.

Workflow for Spectroscopic Analysis of Vellosimine

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **Vellosimine**.



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Caption: General workflow for the isolation and spectroscopic analysis of **Vellosimine**.

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References

- 1. A Short Synthesis of Vellosimine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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